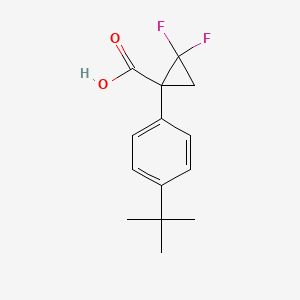
1-(4-Tert-butylphenyl)-2,2-difluorocyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Tert-butylphenyl)-2,2-difluorocyclopropane-1-carboxylic acid is an organic compound characterized by the presence of a cyclopropane ring substituted with a carboxylic acid group and two fluorine atoms. The tert-butylphenyl group attached to the cyclopropane ring enhances its stability and reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butylphenyl)-2,2-difluorocyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst. For example, the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst can yield the cyclopropane ring.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced through a halogenation reaction, where a suitable precursor is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4).
Attachment of the Tert-butylphenyl Group: The tert-butylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where tert-butylbenzene reacts with a suitable electrophile in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Tert-butylphenyl)-2,2-difluorocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Esters, amides, or carboxylate salts.
Reduction: Alcohols or aldehydes.
Substitution: Compounds with substituted functional groups replacing the fluorine atoms.
Scientific Research Applications
1-(4-Tert-butylphenyl)-2,2-difluorocyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylphenyl)-2,2-difluorocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, or cellular signaling pathways. The presence of the difluoromethyl group and the tert-butylphenyl group enhances its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(4-Tert-butylphenyl)-2,2-difluorocyclopropane-1-methanol: Similar structure with a methanol group instead of a carboxylic acid group.
1-(4-Tert-butylphenyl)-2,2-difluorocyclopropane-1-amine: Similar structure with an amine group instead of a carboxylic acid group.
1-(4-Tert-butylphenyl)-2,2-difluorocyclopropane-1-ester: Similar structure with an ester group instead of a carboxylic acid group.
Uniqueness
1-(4-Tert-butylphenyl)-2,2-difluorocyclopropane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the carboxylic acid group allows for versatile chemical modifications, while the difluoromethyl group enhances its stability and reactivity.
Properties
Molecular Formula |
C14H16F2O2 |
|---|---|
Molecular Weight |
254.27 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-2,2-difluorocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H16F2O2/c1-12(2,3)9-4-6-10(7-5-9)13(11(17)18)8-14(13,15)16/h4-7H,8H2,1-3H3,(H,17,18) |
InChI Key |
HPPHRPMZWKDOEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(CC2(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















